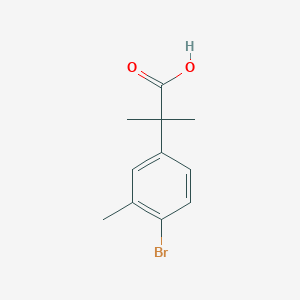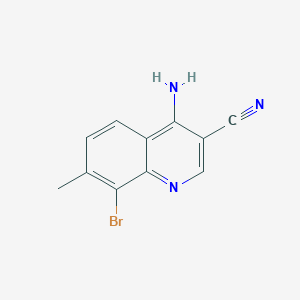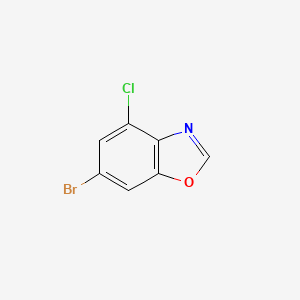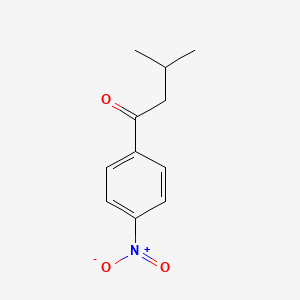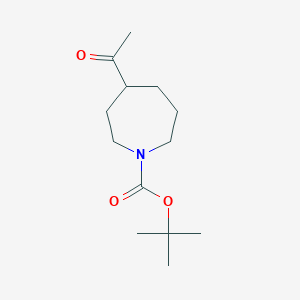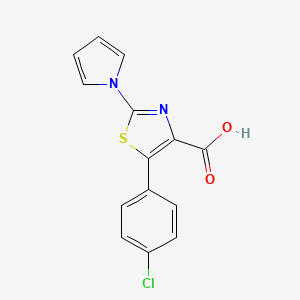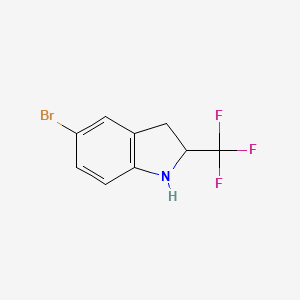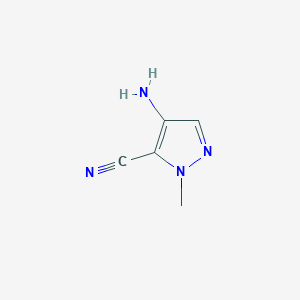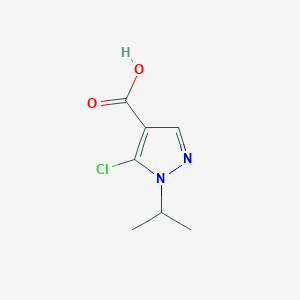
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a chlorine atom attached at the 5th position, a propan-2-yl (isopropyl) group at the 1st position, and a carboxylic acid group at the 4th position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-Chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are primarily used in the synthesis and characterization of complex organic compounds. For instance, the compound has been used in the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which were characterized through various methods including IR, NMR, mass spectrometry, and elemental analysis. Molecular docking studies of these compounds have been carried out to predict binding interactions with target proteins such as EGFR (G. Ganga Reddy et al., 2022).
Catalytic Synthesis and Antioxidant Agents
A series of derivatives synthesized from 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied for their antioxidant properties. These compounds were tested in vitro for antioxidant activity and showed potential as antioxidants. The correlation between in vitro antioxidant results and molecular docking studies was noted (G. Prabakaran et al., 2021).
Optical Nonlinearity and Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been explored for their optical nonlinearity. These compounds, particularly those with a carboxylic acid group and ester substituent, demonstrated significant nonlinear optical properties, suggesting potential applications in optical limiting (B. Chandrakantha et al., 2013).
Computational Studies and Molecular Modeling
The compound and its derivatives have been subjects in various computational studies and molecular modeling. These studies involve density functional theory (DFT) calculations, molecular docking studies, and analysis of interactions with proteins, providing insights into the chemical and biological properties of these compounds (Li-qun Shen et al., 2012).
Structural Studies
X-ray crystallography has been used to determine the structures of derivatives of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. These structural studies are crucial for understanding the physical and chemical properties of these compounds, leading to potential applications in various fields (S. Radi et al., 2015).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives have been found to exhibit a wide range of biological activities, but the exact mechanism of action for this specific compound is not available in the literature I have access to .
Propiedades
IUPAC Name |
5-chloro-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACMCPCGJMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
